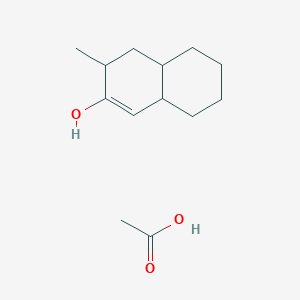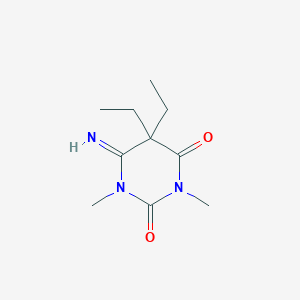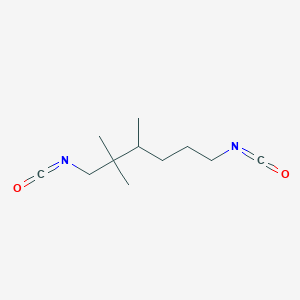
1,6-Diisocyanato-2,2,3-trimethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Diisocyanato-2,2,3-trimethylhexane is an organic compound with the molecular formula C11H18N2O2. It is a diisocyanate, which means it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives .
准备方法
Synthetic Routes and Reaction Conditions
1,6-Diisocyanato-2,2,3-trimethylhexane can be synthesized through the phosgenation of the corresponding diamine. The reaction typically involves the following steps:
Formation of the Diamine: The starting material, 2,2,3-trimethylhexane-1,6-diamine, is synthesized through the hydrogenation of the corresponding dinitrile.
Phosgenation: The diamine is then reacted with phosgene (COCl2) to form the diisocyanate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosgenation processes. These processes are designed to maximize yield and minimize the release of hazardous by-products. The use of advanced technologies and equipment ensures the safe handling of phosgene and other reactive intermediates .
化学反应分析
Types of Reactions
1,6-Diisocyanato-2,2,3-trimethylhexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in various applications.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts with isocyanates to form carbamic acids, which can decompose to release carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
科学研究应用
1,6-Diisocyanato-2,2,3-trimethylhexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for various research purposes.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Widely used in the production of coatings, adhesives, and foams.
作用机制
The mechanism of action of 1,6-Diisocyanato-2,2,3-trimethylhexane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The molecular targets include hydroxyl and amino groups in various substrates, leading to the formation of urethanes and ureas. The pathways involved in these reactions are well-studied and form the basis for the compound’s applications in polymer chemistry .
相似化合物的比较
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate: Known for its use in high-performance coatings.
Toluylene diisocyanate: Widely used in the production of flexible foams.
Uniqueness
1,6-Diisocyanato-2,2,3-trimethylhexane is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its branched structure provides enhanced flexibility and stability in the resulting polymers, making it suitable for specialized applications .
属性
CAS 编号 |
67765-67-7 |
|---|---|
分子式 |
C11H18N2O2 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
1,6-diisocyanato-2,2,3-trimethylhexane |
InChI |
InChI=1S/C11H18N2O2/c1-10(5-4-6-12-8-14)11(2,3)7-13-9-15/h10H,4-7H2,1-3H3 |
InChI 键 |
WLQSCYKUJNTFCV-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCN=C=O)C(C)(C)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



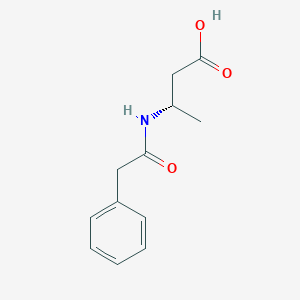

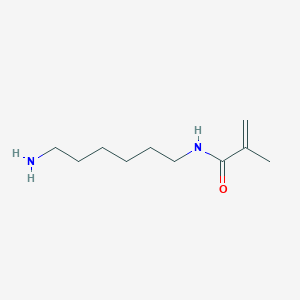
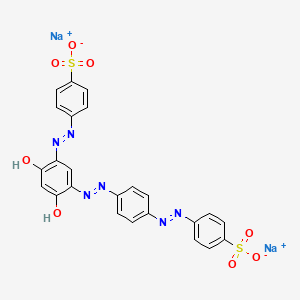
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)

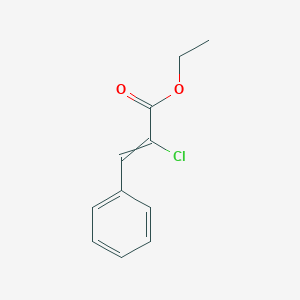

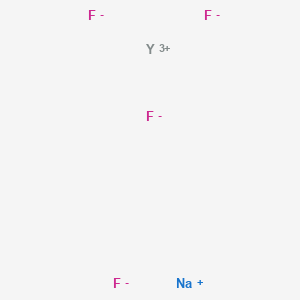
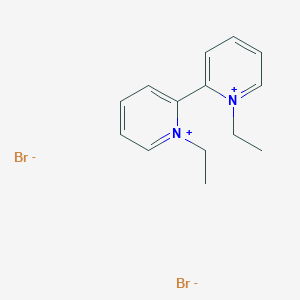
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
